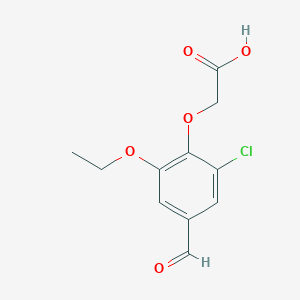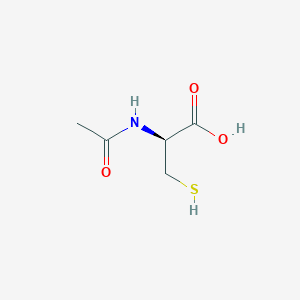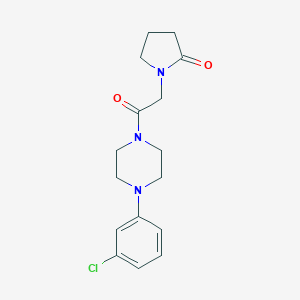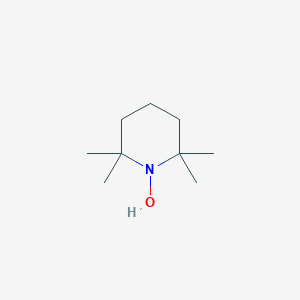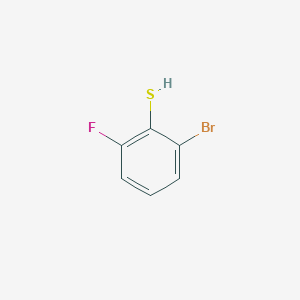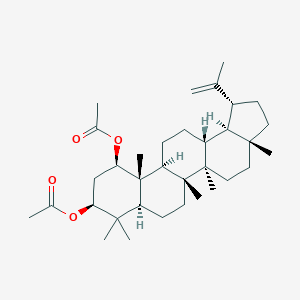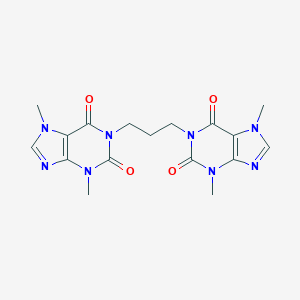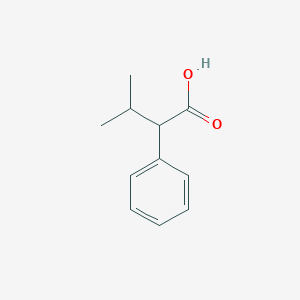
2-Isopropyl-2-phenylacetic acid
カタログ番号 B109533
CAS番号:
3508-94-9
分子量: 178.23 g/mol
InChIキー: HDLQGISFYDYWFJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
概要
説明
2-Isopropyl-2-phenylacetic acid, also known as alpha-Isopropylphenylacetic acid, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Molecular Structure Analysis
The molecular structure of 2-Isopropyl-2-phenylacetic acid has been analyzed in several studies . The isopropyl substituent is located in a synperiplanar position relative to the C=O bond .Chemical Reactions Analysis
The chemical reactions involving 2-Isopropyl-2-phenylacetic acid can be complex and involve various mechanisms. For example, the protodeboronation of pinacol boronic esters has been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Isopropyl-2-phenylacetic acid include a molecular weight of 178.23 g/mol . More detailed properties can be found in specific databases .科学的研究の応用
Biodegradation and Environmental Applications
- Biodegradation of Aromatic Compounds by Escherichia coli : Research highlights Escherichia coli's capability to degrade aromatic compounds, including phenylacetic acid and its derivatives. This study provides insights into the genetic and enzymatic mechanisms enabling E. coli to mineralize aromatic compounds, which can be applied to bioremediation efforts to address pollution and environmental contamination (Díaz et al., 2001).
Toxicological Studies
- Toxicity and Mutagenicity of 2,4-D Herbicide : Although focused on 2,4-dichlorophenoxyacetic acid, this review sheds light on the methodologies for assessing the toxicology and mutagenicity of herbicides, providing a framework that could be applied to the study of 2-Isopropyl-2-phenylacetic acid (Zuanazzi et al., 2020).
Biochemical and Microbial Metabolism
- Microbial Metabolites in Sepsis : This research reviews the physico-chemical and biological properties of low molecular aromatic compounds, including phenylacetic acid, highlighting their bioregulatory activities and implications for microbial and human cell interactions. This could inform applications in developing therapeutic strategies based on regulating microbial metabolites (Beloborodova et al., 2013).
Pharmacological Development
- Pharmacological Properties of Thymol : While focusing on thymol, this review illustrates the methodology for investigating the pharmacological properties of compounds with structural similarities to 2-Isopropyl-2-phenylacetic acid. It discusses the therapeutic potential and challenges in pharmaceutical development, which can be relevant for exploring the medical applications of 2-Isopropyl-2-phenylacetic acid (Nagoor Meeran et al., 2017).
Biotechnological Production
- Biotechnological Routes for Lactic Acid : This study discusses the production of lactic acid from biomass via biotechnological routes, highlighting the potential for creating valuable chemicals from lactic acid. Similar methodologies could be applied to 2-Isopropyl-2-phenylacetic acid for its production and utilization in creating biodegradable polymers or as a feedstock in green chemistry (Gao et al., 2011).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-methyl-2-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)10(11(12)13)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLQGISFYDYWFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40928815 | |
| Record name | 3-Methyl-2-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-2-phenylacetic acid | |
CAS RN |
3508-94-9, 13491-13-9 | |
| Record name | 3-Methyl-2-phenylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3508-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyric acid, 3-methyl-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003508949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3508-94-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-2-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Into the cathode chamber of an electrolytic cell divided with a diaphragm (asbestos) was placed a solution of 10 mmols of methyl phenylacetate, 12 mmols of isopropyl bromide and 1.0 g of tetramethylammonium tosylate in 30 ml of anhydrous dimethylformamide. Constant current electrolysis was conducted at 0.2 A/cm2 with use of lead for the anode and carbon for the cathode. After passing 1.5 F of electricity per mol of the methyl phenylacetate at 20° to 25° C., the cathode solution was added to a saturated aqueous solution of ammonium chloride and the mixture was extracted twice with ether. The ether was distilled off and the residue was purified by silica gel column chromatography using hexane-ethyl acetate (10:1), giving methyl α-isopropylphenylacetate in a yield of 80% and α-isopropylphenylacetic acid in a yield of 9%. The spectral data of the ester were as follows.
[Compound]
Name
asbestos
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One








Synthesis routes and methods II
Procedure details


A solution of 165.8 g (0.87 mol) of 2-phenyl-3-methylbutyric acid methyl ester, 52.0 q (1.30 mol) of sodium hydroxide, 1200 ml of methanol and 600 ml of water was heated to reflux for one hour. After evaporation of the methanol under reduced pressure, dilution with water and acidification with conc. hydrochloric acid, the aqueous solution was extracted with ether. The ethereal extracts were washed with water, dried over sodium sulfate and evaporated under reduced pressure, to obtain 146.3 g (95%) of 2-phenyl-3-methylbutyric acid in the form of a yellow oil which was used directly in the next step.




Yield
95%
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

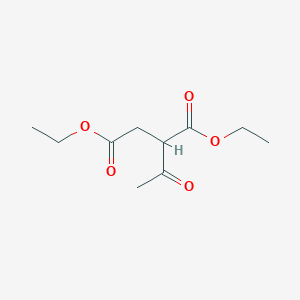
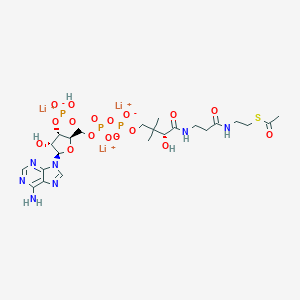
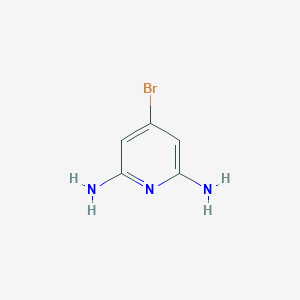

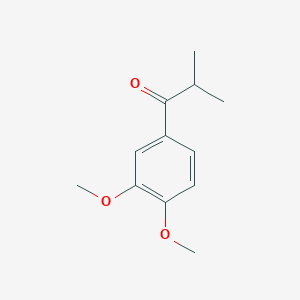
![(4R)-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B109487.png)
